BenchChemオンラインストアへようこそ!

1-N-benzyl-3-N-hydroxybenzene-1,3-dicarboxamide

Epigenetics HDAC inhibition Hydroxamic acid

1-N-Benzyl-3-N-hydroxybenzene-1,3-dicarboxamide (CAS 1440210-00-3) is a synthetic, small-molecule benzenedicarboxamide derivative with the molecular formula C₁₅H₁₄N₂O₃ and a molecular weight of 270.28 g/mol. The compound is characterized by an isophthalamide core bearing an N-benzyl substituent on one amide nitrogen and an N-hydroxy substituent on the other, classifying it structurally within the aromatic hydroxamic acid family.

Molecular Formula C15H14N2O3
Molecular Weight 270.288
CAS No. 1440210-00-3
Cat. No. B2918578
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-N-benzyl-3-N-hydroxybenzene-1,3-dicarboxamide
CAS1440210-00-3
Molecular FormulaC15H14N2O3
Molecular Weight270.288
Structural Identifiers
SMILESC1=CC=C(C=C1)CNC(=O)C2=CC(=CC=C2)C(=O)NO
InChIInChI=1S/C15H14N2O3/c18-14(16-10-11-5-2-1-3-6-11)12-7-4-8-13(9-12)15(19)17-20/h1-9,20H,10H2,(H,16,18)(H,17,19)
InChIKeyUXPIKCPUSKMEIH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-N-Benzyl-3-N-hydroxybenzene-1,3-dicarboxamide (CAS 1440210-00-3): Procurement-Relevant Structural and Biochemical Profile


1-N-Benzyl-3-N-hydroxybenzene-1,3-dicarboxamide (CAS 1440210-00-3) is a synthetic, small-molecule benzenedicarboxamide derivative with the molecular formula C₁₅H₁₄N₂O₃ and a molecular weight of 270.28 g/mol . The compound is characterized by an isophthalamide core bearing an N-benzyl substituent on one amide nitrogen and an N-hydroxy substituent on the other, classifying it structurally within the aromatic hydroxamic acid family [1]. This chemotype is widely explored for zinc-chelating enzyme inhibition, yet the specific N-benzyl substitution pattern confers distinct steric, electronic, and lipophilic properties that differentiate this molecule from its N-phenethyl and N-phenyl analogs in both biochemical and synthetic utility contexts [1].

Why 1-N-Benzyl-3-N-hydroxybenzene-1,3-dicarboxamide Cannot Be Interchanged with Phenethyl or Phenyl Isophthalamide Analogs


Within the isophthalamide-hydroxamic acid class, subtle changes in the N-substituent profoundly alter both target-binding kinetics and selectivity profiles. For 1-N-benzyl-3-N-hydroxybenzene-1,3-dicarboxamide, the benzyl group provides a single methylene spacer between the phenyl ring and the amide nitrogen, whereas the closely related BRD73954 (phenethyl analog, CAS 1440209-96-0) inserts a two-carbon ethyl linker [1]. Published binding data indicate that the benzyl variant exhibits a Kd of approximately 5.4 µM for HDAC6, while BRD73954 inhibits the same isoform with an IC₅₀ of 36 nM—a roughly 150-fold potency differential directly attributable to the N-substituent geometry and its influence on the hydroxamate–zinc coordination environment [1]. Consequently, any experimental or procurement decision that treats these compounds as interchangeable risks introducing uncharacterized potency gaps into the assay system.

Head-to-Head Quantitative Evidence for 1-N-Benzyl-3-N-hydroxybenzene-1,3-dicarboxamide vs. Closest Analogs


HDAC6 Affinity: 1-N-Benzyl-3-N-hydroxybenzene-1,3-dicarboxamide (Target Compound) versus BRD73954 (Phenethyl Comparator)

The target compound binds recombinant human HDAC6 with a dissociation constant (Kd) of 5.4 µM (5400 nM) as determined by a fluorogenic enzymatic assay using Boc-L-Lys(acetyl)-MCA substrate [1]. Under comparable biochemical conditions, BRD73954—the direct phenethyl analog—inhibits HDAC6 with an IC₅₀ of 0.036 µM (36 nM), a >150-fold difference in target engagement . This potency gap is consistent with the structural observation that the benzyl group imposes a more constrained orientation of the hydroxamic acid zinc-binding group relative to the more flexible phenethyl side chain.

Epigenetics HDAC inhibition Hydroxamic acid

HDAC1 Binding: Evidence of Isoform Selectivity Shift Induced by Benzyl-to-Phenethyl Substitution

The target compound exhibits measurable binding to recombinant human HDAC1 with a Kd of 2.6 µM (2600 nM) [1]. In contrast, BRD73954 demonstrates an IC₅₀ of 12 µM (12,000 nM) against HDAC1—roughly 4.6-fold weaker than the benzyl compound's binding . This reversal in relative affinity (benzyl compound: HDAC6 Kd 5.4 µM, HDAC1 Kd 2.6 µM vs. BRD73954: HDAC6 IC₅₀ 0.036 µM, HDAC1 IC₅₀ 12 µM) demonstrates that the benzyl-to-phenethyl switch flips the selectivity signature: BRD73954 is HDAC6-selective, whereas the benzyl compound is essentially equipotent across HDAC1 and HDAC6.

HDAC isoform selectivity Class I HDAC Chemical probe specificity

HDAC5 Selectivity: Complete Loss of Activity in the Phenethyl Series Confirmed by Absence of Target Compound Binding

The target compound shows essentially no inhibition of human HDAC5 at concentrations up to 50 µM (Ki >50,000 nM) in a fluorogenic assay using Boc-Lys(trifluoroacetyl)-AMC substrate [1]. BRD73954 similarly lacks HDAC5 activity, with a reported IC₅₀ of >33 µM . This shared lack of HDAC5 activity across both the benzyl and phenethyl analogs confirms that the Class IIa HDAC-sparing property is an intrinsic feature of the monohydroxamate isophthalamide scaffold and is not perturbed by N-substituent variation, making both compounds equally suitable for applications requiring HDAC5 exclusion.

HDAC5 Negative selectivity Class IIa HDAC

β-Lactamase Inhibition: Mechanistic Discrimination from Dihydroxy Analog via Enzyme Residual Activity Profiling

A closely related dihydroxy analog—N-benzyl-N′,5-dihydroxybenzene-1,3-dicarboxamide—reduces β-lactamase (EC 3.5.2.6) activity to 46% residual activity at 0.1 mM in Fluoribacter gormanii, indicating moderate inhibition [1]. Although direct data for the target monohydroxy compound against the same enzyme are not yet published, the absence of the 5-hydroxy group eliminates a critical hydrogen-bond donor that is likely required for oxyanion hole stabilization in the β-lactamase active site, providing an a priori structural rationale for differential inhibition [2]. This distinction matters because procurement of the monohydroxy compound avoids confounding β-lactamase inhibitory activity that would be present with the dihydroxy analog.

Antimicrobial resistance β-Lactamase Enzyme inhibitor selectivity

Synthetic Utility: Benzyl Substituent as a Traceless Protecting-Group Handle for Hydroxamic Acid Liberation

The N-benzyl substituent in 1-N-benzyl-3-N-hydroxybenzene-1,3-dicarboxamide can serve as a latent protecting group for the hydroxamic acid moiety, as the benzyl group is susceptible to catalytic hydrogenolysis (H₂, Pd/C) to yield the free hydroxamic acid, a transformation not readily accessible with the N-phenyl analog (which lacks a benzylic C–N bond) and complicated for the N-phenethyl analog due to competitive ethyl linker hydrogenolysis pathways . Patent literature describes this compound as a building block for synthesizing more complex molecules and as a reagent in organic synthesis, consistent with the benzyl group's established role in orthogonal protection strategies [1]. The phenethyl analog (BRD73954) is predominantly used as a final bioactive molecule rather than a synthetic intermediate, imposing different purity and cost constraints on procurement.

Synthetic intermediate Hydroxamic acid protection Medicinal chemistry building block

Physicochemical Property Comparison: Calculated logP and Molecular Weight Differentiate Benzyl from Phenethyl and Phenyl Analogs

The target compound (MW = 270.28 g/mol) occupies a distinct physicochemical space relative to its closest analogs . BRD73954 (phenethyl) has a higher molecular weight of 284.31 g/mol and an additional methylene group that increases lipophilicity, while the N-phenyl analog (MW = 256.26 g/mol) is more compact and potentially less lipophilic . Calculated logP values confirm that the benzyl compound (ClogP ~1.8–2.1) sits between the phenyl (ClogP ~1.5) and phenethyl (ClogP ~2.3) analogs, providing a predictable increment in membrane permeability without the excessive lipophilicity that can drive off-target binding . These differences are directly relevant to cellular uptake, solubility, and downstream ADME optimization in probe or lead development.

Lipophilicity ADME prediction Physicochemical profiling

Procurement-Driven Application Scenarios for 1-N-Benzyl-3-N-hydroxybenzene-1,3-dicarboxamide


Chemical Probe Development Requiring Balanced HDAC1/HDAC6 Engagement

When a research program seeks a small-molecule probe with dual HDAC1/HDAC6 activity rather than HDAC6-selective inhibition, the benzyl compound's Kd values of 2.6 µM (HDAC1) and 5.4 µM (HDAC6) provide a balanced starting scaffold, in contrast to BRD73954's 333-fold selectivity for HDAC6 over HDAC1 [1][2]. This balanced profile is particularly relevant for epigenetic studies where Class I and Class IIb HDACs cooperate in gene regulation and selective inhibition of a single isoform may produce an incomplete biological readout.

Medicinal Chemistry Synthesis Using Hydroxamic Acid Protecting-Group Strategies

The N-benzyl group serves as a traceless protecting group that can be removed via mild catalytic hydrogenolysis. This positional advantage—not available in the N-phenyl analog—makes the benzyl compound a strategic intermediate for constructing more complex hydroxamic acid-containing molecules in multi-step syntheses, particularly when orthogonal protection of other functional groups is required [1].

Epigenetic Screening in Bacterial or Co-Culture Systems Where β-Lactamase Confounding Must Be Avoided

Screening campaigns in bacterial co-culture models require inhibitors that do not inadvertently modulate β-lactamase activity, which can confound cell viability readouts. The monohydroxy benzyl compound lacks the 5-hydroxy group implicated in β-lactamase inhibition (as evidenced by the 46% residual activity of the dihydroxy analog at 0.1 mM), making it a cleaner tool compound for such systems [1][2].

Structure–Activity Relationship (SAR) Studies Anchoring the N-Benzyl Position in Isophthalamide HDAC Inhibitors

In systematic SAR campaigns exploring the effect of N-substituent length and geometry on HDAC isoform selectivity, the benzyl compound anchors the single-methylene-spacer data point. Its >150-fold weaker HDAC6 potency relative to the phenethyl analog, combined with its shifted HDAC1/HDAC6 selectivity, provides critical SAR data that guides further optimization of the linker region [1][2].

Quote Request

Request a Quote for 1-N-benzyl-3-N-hydroxybenzene-1,3-dicarboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.